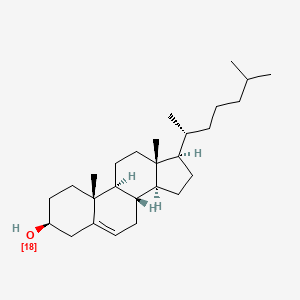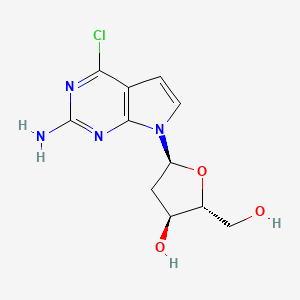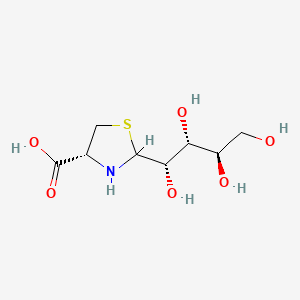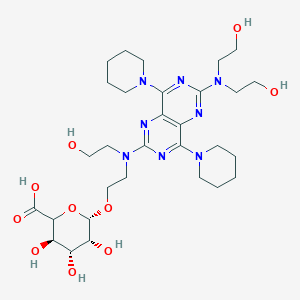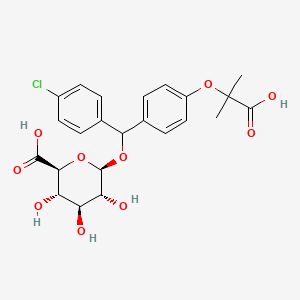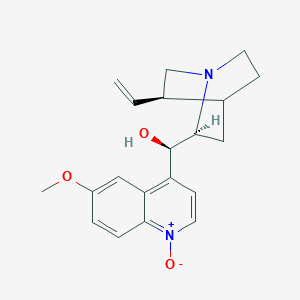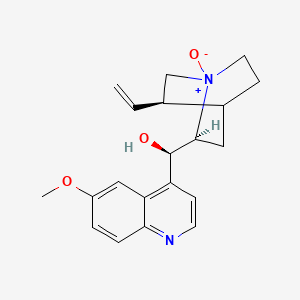
9-乙酰氧基红酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
9-Acetoxy Rubanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, such as (3S)-3-Hydroxy Quinidine.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
- One study suggests that it effectively photosensitizes human skin cell lines, causing damage to tonofilaments, plasma membranes, and mitochondria without inducing apoptosis .
- The affected pathways are not explicitly documented for 9-Acetoxyrubanone . However, its potential as a microtubule stabilizer and mitosis inhibitor has been explored .
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetoxy Rubanone typically involves the acetylation of rubanone. The reaction conditions for this process include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of 9-Acetoxy Rubanone may involve a multi-step process that includes the purification of the starting materials, the acetylation reaction, and the subsequent purification of the final product. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of 9-Acetoxy Rubanone .
化学反应分析
Types of Reactions
9-Acetoxy Rubanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9-Acetoxy Rubanone may yield a ketone or an aldehyde, while reduction may yield an alcohol .
相似化合物的比较
Similar Compounds
9-Methoxypsoralen: A potent tricyclic furocoumarin used to treat psoriasis, eczema, and vitiligo.
Methoxsalen: Another tricyclic furocoumarin with similar applications to 9-Methoxypsoralen.
Uniqueness of 9-Acetoxy Rubanone
9-Acetoxy Rubanone is unique due to its specific chemical structure and properties, which make it suitable for use as an intermediate in the synthesis of other compounds.
属性
IUPAC Name |
[(S)-(6-methoxyquinolin-4-yl)-[(2R,4S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13-,18+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRDLVMUWTZKM-VIZZQPHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C[C@@H]2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
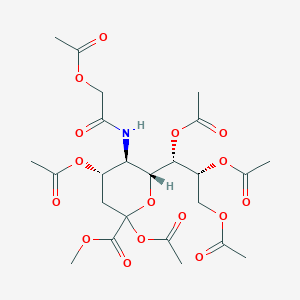
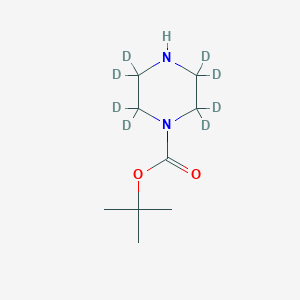
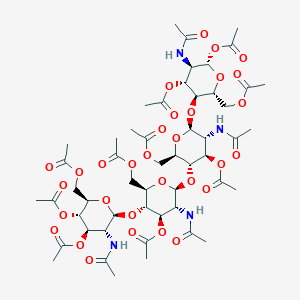
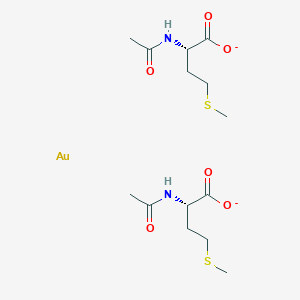
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)
